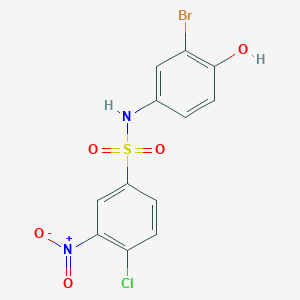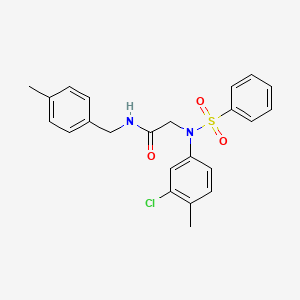
(cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropylmethyl(4-methoxy-2,3-dimethylbenzyl)propylamine, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown potential as an anticancer agent due to its ability to selectively target cancer cells that have an overactive nucleolar stress response.
作用機序
(cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine works by inhibiting the transcription of ribosomal RNA (rRNA) by RNA polymerase I. This inhibition leads to nucleolar stress, which triggers a cascade of events that ultimately leads to cancer cell death. (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been shown to be effective in cancer cells that have mutations in the TP53 tumor suppressor gene, which is commonly mutated in many types of cancer.
Biochemical and Physiological Effects:
(cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of cancer cells in vitro and in vivo. In addition, (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents.
実験室実験の利点と制限
One advantage of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine is its selectivity for cancer cells that have an overactive nucleolar stress response. This selectivity makes (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine a potentially effective treatment for cancer with fewer side effects than traditional chemotherapy. However, one limitation of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine is its relatively poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine. One direction is to further investigate its potential as an anticancer agent, particularly in the treatment of hematological malignancies such as AML and MM. Another direction is to develop more effective formulations of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine that improve its solubility and bioavailability. Additionally, there is potential to combine (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine with other anticancer agents to improve its efficacy and reduce the risk of resistance. Finally, there is potential to develop (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine as a diagnostic tool to identify cancer cells that have an overactive nucleolar stress response.
合成法
The synthesis of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine involves a multistep process that starts with the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with cyclopropylmethylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine intermediate, which is subsequently reacted with 4-bromomethyl-2,3-dimethylbenzaldehyde to form (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine. The final product is purified by column chromatography.
科学的研究の応用
(cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM). (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been shown to selectively target cancer cells that have an overactive nucleolar stress response, which is a common feature of many cancer cells. This selectivity makes (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine a potentially effective treatment for cancer with fewer side effects than traditional chemotherapy.
特性
IUPAC Name |
N-(cyclopropylmethyl)-N-[(4-methoxy-2,3-dimethylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-5-10-18(11-15-6-7-15)12-16-8-9-17(19-4)14(3)13(16)2/h8-9,15H,5-7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXPTDTVQBHPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5035564.png)
![N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B5035572.png)
![2-(3,4-dichlorophenoxy)-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)acetamide](/img/structure/B5035580.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5035587.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035592.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5035595.png)

![1-fluoro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5035601.png)

![(4aS*,8aR*)-2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5035612.png)
![7-benzoyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5035619.png)
![8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline](/img/structure/B5035621.png)
![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5035643.png)